6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a triazolopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the cyclization of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The triazolopyridine ring system can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug design and development, particularly as a scaffold for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine include:
- 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine
- 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and the triazolopyridine ring system
Properties
Molecular Formula |
C6H2BrClFN3 |
---|---|
Molecular Weight |
250.45 g/mol |
IUPAC Name |
6-bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H2BrClFN3/c7-3-2-12-5(1-4(3)9)10-6(8)11-12/h1-2H |
InChI Key |
HPYGBKGGVRKQRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=N2)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.